molecular formula C19H19NO3 B2870893 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione CAS No. 620932-42-5

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione

Cat. No.: B2870893
CAS No.: 620932-42-5
M. Wt: 309.365
InChI Key: VWEWOOPQNHDTKP-UHFFFAOYSA-N
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Description

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by its unique structure, which includes an indoline core substituted with a 4-isopropoxybenzyl group and a 7-methyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.

    Introduction of the 4-Isopropoxybenzyl Group: This step involves the alkylation of the indoline core with 4-isopropoxybenzyl halides under basic conditions.

    Methylation: The final step includes the methylation of the indoline core at the 7-position using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione can be compared with other indoline derivatives, such as:

    1-Benzylindoline-2,3-dione: Lacks the isopropoxy and methyl substituents, resulting in different chemical properties and reactivity.

    7-Methylindoline-2,3-dione: Similar core structure but without the 4-isopropoxybenzyl group, affecting its biological activity and applications.

    4-Isopropoxybenzylindoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for targeted research and industrial applications.

Properties

IUPAC Name

7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12(2)23-15-9-7-14(8-10-15)11-20-17-13(3)5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEWOOPQNHDTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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